Disodium methylarsonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

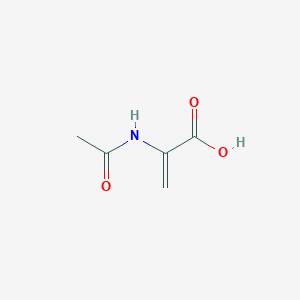

Disodium methylarsonate is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂. It is a colorless, water-soluble solid derived from methanearsonic acid. This compound is primarily used as a herbicide and has various applications in scientific research and industry .

作用机制

Target of Action

Disodium methylarsonate (DSMA) primarily targets the enzyme systems involved in ATP production and cell division. It is used as a herbicide, and its main targets are the metabolic pathways in plants that are crucial for their growth and survival .

Mode of Action

DSMA interferes with the production of ATP by inhibiting key enzymes in the Krebs cycle and oxidative phosphorylation. This inhibition disrupts the energy supply of the cells, leading to impaired cell division and growth. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The primary biochemical pathways affected by DSMA are those involved in cellular respiration. By inhibiting enzymes in the Krebs cycle and oxidative phosphorylation, DSMA reduces the production of ATP, which is essential for various cellular processes. This disruption leads to a cascade of downstream effects, including reduced synthesis of nucleic acids and proteins, ultimately causing cell death .

Pharmacokinetics

The pharmacokinetics of DSMA involve its absorption, distribution, metabolism, and excretion (ADME). DSMA is water-soluble and is readily absorbed by plant tissues. It is distributed throughout the plant, where it exerts its toxic effects. The compound is metabolized into less toxic forms and eventually excreted. Its bioavailability is influenced by factors such as the plant’s uptake efficiency and the environmental conditions .

Result of Action

At the molecular level, DSMA’s action results in the inhibition of ATP production, leading to energy depletion in cells. This energy deficit hampers essential cellular functions, including DNA replication and protein synthesis. At the cellular level, this results in impaired cell division and growth, ultimately causing the death of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of DSMA. Factors such as soil pH, temperature, and moisture levels can affect the compound’s solubility and uptake by plants. For instance, higher soil moisture can enhance the absorption of DSMA by plant roots, increasing its efficacy. Conversely, extreme pH levels can lead to the degradation of the compound, reducing its effectiveness .

生化分析

Biochemical Properties

It is known that arsenic can interact with various biomolecules, including enzymes and proteins, and can have deleterious effects on humans, plants, and microorganisms

Cellular Effects

It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that arsenic can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

准备方法

Disodium methylarsonate can be synthesized through the reaction of methanearsonic acid with sodium hydroxide. The general procedure involves dissolving methanearsonic acid in water and then adding sodium hydroxide to the solution. The reaction results in the formation of this compound, which can be isolated by filtration and drying .

化学反应分析

Disodium methylarsonate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form arsenate compounds.

Reduction: It can be reduced to form arsenite compounds.

Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Disodium methylarsonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and assays.

Biology: It is used in studies related to arsenic metabolism and toxicity.

Medicine: It has been studied for its potential therapeutic effects and toxicity.

Industry: It is used as a herbicide to control the growth of unwanted plants.

相似化合物的比较

Disodium methylarsonate is similar to other organoarsenic compounds such as cacodylic acid and monosodium methylarsonate. it is unique in its specific applications and effectiveness as a herbicide. The following are some similar compounds:

Cacodylic acid: Another organoarsenic compound used as a herbicide.

Monosodium methylarsonate: A related compound with similar properties and applications.

属性

CAS 编号 |

144-21-8 |

|---|---|

分子式 |

CH5AsNaO3 |

分子量 |

162.960 g/mol |

IUPAC 名称 |

disodium;methyl-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5); |

InChI 键 |

SIZGZEGQPAOWBL-UHFFFAOYSA-N |

SMILES |

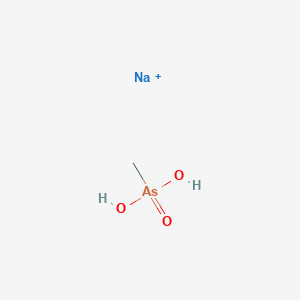

C[As](=O)([O-])[O-].[Na+].[Na+] |

规范 SMILES |

C[As](=O)(O)O.[Na] |

颜色/形态 |

Hydrated crystals containing 5H2O or 6H2O Monoclinic spear-shaped plates from absolute alcohol White crystalline solid |

密度 |

1.535 /51% w/v aqueous technical/ |

熔点 |

130-140 °C |

Key on ui other cas no. |

144-21-8 2163-80-6 |

Pictograms |

Acute Toxic; Environmental Hazard |

相关CAS编号 |

124-58-3 (Parent) |

保质期 |

DECOMPOSED BY STRONG OXIDIZING & REDUCING AGENTS. /Decomposes/ slowly at elevated temperatures. Stable to hydrolysis. |

溶解度 |

16 g/100 ml in methanol @ 25 °C; 0.005 g/100 ml in hexane @ 25 °C Insoluble in most organic solvents In water, 5.8X10+5 mg/l @ 20 °C. |

同义词 |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

蒸汽压力 |

1X10-5 Pa @ 25 °C (7.8X10-8 mm Hg) |

产品来源 |

United States |

Q1: What are the main applications of Disodium methylarsonate in agriculture?

A1: this compound (DSMA) has been widely used as a herbicide in cotton production, primarily for weed control and as a defoliant before harvest. [, ] You can find more details about its use in cotton fields in this research paper: .

Q2: Are there any environmental concerns related to the use of this compound?

A2: Yes, there are concerns about the environmental impact of DSMA. While generally considered less toxic than inorganic arsenic, DSMA can undergo degradation in the environment, leading to the formation of more toxic inorganic arsenic species like arsenite [As(III)] and arsenate [As(V)]. [] These transformations can contaminate surface water, groundwater, and soil in agricultural areas. []

Q3: How effective is this compound compared to other herbicides?

A3: Studies comparing the efficacy of DSMA to other herbicides like dalapon, amitrole-T, and paraquat have shown varying results depending on the targeted weed species and the time elapsed after application. [] Research indicates that DSMA might be less effective on certain weed species compared to these alternatives. []

Q4: Can this compound be detected in food products?

A4: While DSMA itself might not be directly present in food, a study highlights the potential misidentification of organic arsenic species like DSMA as inorganic arsenic in seaweed using standard detection methods. [] This finding raises concerns about the accuracy of inorganic arsenic detection in food products and the potential presence of organic arsenic forms like DSMA. []

Q5: What analytical techniques are used to detect and quantify this compound?

A5: Capillary zone electrophoresis (CZE) coupled with inductively coupled plasma atomic emission spectrometry (ICP-AES) is one method used to analyze arsenic species, including DSMA. [] This technique offers high sensitivity and allows for the separation and quantification of different arsenic species in complex mixtures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)